Ranatuerin-2SEC was first isolated from the skin secretions of the Cascades frog (Rana cascadae). This peptide is classified as a broad-spectrum antibacterial agent, effective against a variety of pathogenic bacteria. Its structure and function are influenced by its unique amino acid composition and sequence, which contribute to its antimicrobial properties.
The synthesis of Ranatuerin-2SEC typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support. The synthesis process includes several key steps:
The purification process often involves reverse-phase chromatography, which separates peptides based on their hydrophobicity, allowing for effective isolation of the target compound.
Ranatuerin-2SEC undergoes various chemical reactions that enhance its functionality as an antimicrobial agent:
These reactions are critical for its mechanism of action against microbial pathogens.
The mechanism by which Ranatuerin-2SEC exerts its antimicrobial effects involves several steps:
Data from studies indicate that Ranatuerin-2SEC exhibits minimal hemolytic activity against human erythrocytes while effectively inhibiting bacterial growth .
Relevant analyses include spectroscopic methods such as circular dichroism (CD) and nuclear magnetic resonance (NMR), which provide insights into its structural characteristics .
Ranatuerin-2SEC holds promise in several scientific applications:
Rana sevosa, the dusky gopher frog, is an endangered anuran species endemic to ephemeral wetlands of the southeastern United States. This species represents a critical evolutionary branch within the Lithobates subgenus, characterized by specialized ecological adaptations to fire-maintained longleaf pine forests. The species' relictual distribution and habitat specialization have driven unique molecular evolutionary pathways in its innate immune system, particularly in the diversification of skin-secreted antimicrobial peptides (AMPs). Ranatuerin-2SEC emerges as a taxon-specific peptide within this framework, sharing a common ancestral gene with other ranatuerin-2 peptides but evolving distinct structural properties following the phylogenetic divergence of R. sevosa approximately 5.2 million years ago [6] [9].
The peptide's biosynthesis occurs in specialized granular glands distributed across the dorsal skin surface, with secretion triggered by environmental stressors or predator attacks. This ecological context—particularly the pathogen-rich ephemeral breeding ponds—has exerted strong selective pressure on Ranatuerin-2SEC's functional domains. Genomic analyses indicate that R. sevosa exhibits reduced genetic diversity compared to more widespread ranid species, potentially amplifying the adaptive significance of its AMP repertoire for species survival [6]. Within the skin secretion profile, Ranatuerin-2SEC coexists with six other AMP families (brevinins, esculentins, temporins, and nigrocins), forming a synergistic defensive cocktail against aquatic and terrestrial pathogens characteristic of its ecosystem [6].
Table 1: Antimicrobial Peptide Families Co-Expressed with Ranatuerin-2SEC in Rana sevosa Skin Secretions
Peptide Family | Representative Sequence | Biological Role |
---|---|---|
Brevinin-1 | FLPVVAGIAAKVLPSIICAIKKC | Broad-spectrum antibacterial |
Esculentin-1 | GVFSTFSDVLKNYVKLLSGIVGGFG | Anti-fungal activity |
Temporin-SEc | FLPVVAGIAAKVLPSI | Rapid bactericidal action |
Nigrocin-2 | GLLSGILGAGKKIVCGLSGLC | Membrane disruption |
Ranatuerin-2SEC | SFLSTVKKLVTNLAAL... | Targeted Gram-negative activity |
The isolation pipeline for Ranatuerin-2SEC employed established bioprospecting methodologies optimized for ranid AMP discovery. Secretions were collected non-invasively via transdermal electrical stimulation (6V, 50Hz) of wild-caught R. sevosa specimens, followed by immediate lyophilization to preserve peptide integrity. Crude secretions underwent sequential fractionation through reversed-phase high-performance liquid chromatography (RP-HPLC) using a Jupiter C5 column with a gradient of 0.05% trifluoroacetic acid (TFA)/water to 0.05% TFA/acetonitrile/water over 240 minutes. Fractions exhibiting antimicrobial activity against Staphylococcus aureus (NCTC 10788) were subjected to MALDI-TOF mass spectrometry, revealing a dominant ion at m/z 3451.6 Da [6].
Tandem mass spectrometry (LC-ESI-MS/MS) sequencing established the primary structure as a 32-residue polypeptide (SFLSTVKKLVTNLAALAGTVVDSIKCKITGGC) featuring a C-terminal "Rana box" motif (CXC motif stabilized by a disulfide bridge between Cys23 and Cys32) and a central hinge region (Gly17) separating N-terminal and C-terminal domains. The peptide shares the conserved ranatuerin-2 family signature: (1) an N-terminal domain with amphipathic α-helical propensity; (2) a glycine-rich hinge; and (3) a cyclic C-terminal domain stabilized by the disulfide bond. Post-translational modification analysis confirmed C-terminal amidation, a feature enhancing cationic charge density (+6 at physiological pH) and membrane interaction capability [6] [2].
Table 2: Structural Characteristics of Ranatuerin-2SEC
Structural Feature | Position/Properties | Functional Significance |
---|---|---|
Molecular Weight | 3451.6 Da | Determined by MALDI-TOF MS |
Net Charge | +6 | Enhanced membrane interaction |
Disulfide Bridge | Cys²³-Cys³² (Rana box) | Structural stability |
C-terminal Amidation | Present | Increased antimicrobial potency |
Predominant Secondary Structure | N-terminal α-helix (residues 3-16) | Membrane permeabilization |
Hydrophobic Moment | 0.78 | Target membrane selectivity |
The genomic architecture encoding Ranatuerin-2SEC was elucidated through "shotgun" cloning of skin secretion-derived cDNA. The precursor organization follows the conserved ranatuerin blueprint: a signal peptide (22 aa), an acidic spacer region (18 aa), and the mature peptide (32 aa) flanked by proteolytic processing sites (-KR- at the N-terminus; -GKR- at the C-terminus). Comparative alignment of preproranatuerin genes across Rana species reveals 85.7% nucleotide identity with R. pipiens ranatuerin-2Pb and 79.2% with R. palustris R2PLx, with divergence concentrated in the mature peptide coding region rather than the signal or spacer domains [1] [2] [7].
Evolutionary analysis indicates that the ranatuerin-2 family diversified through repeated gene duplication events followed by positive Darwinian selection. The C-terminal "Rana box" domain exhibits strong purifying selection (dN/dS = 0.21), preserving the structural core essential for peptide stability. Conversely, the N-terminal helical domain shows elevated dN/dS ratios (0.89-1.32), consistent with adaptive evolution driven by host-pathogen molecular arms races. Ranatuerin-2SEC possesses three unique substitutions (Ser⁴→Leu; Thr¹³→Ala; Asp²⁶→Ser) relative to ranatuerin-2Pb, which alter hydrophobic moment and charge distribution. These modifications correlate with its enhanced activity against Pseudomonas aeruginosa (MIC = 32 μM) compared to ranatuerin-2Pb (MIC = 64 μM) [1] [7] [9].
Functionally significant sequence variations are particularly evident in truncated analogs. Removal of the Rana box (as in RPa analog of ranatuerin-2Pb) abolishes activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, while preserving the cyclic domain (as in RPb) maintains broad-spectrum efficacy. This underscores the non-redundant role of the C-terminal structural motif across ranatuerin-2 peptides, despite sequence variation in other domains [1] [7].
Table 3: Comparative Bioactivity of Ranatuerin-2 Peptides Against Reference Pathogens
Peptide/Source | E. coli MIC (μM) | MRSA MIC (μM) | P. aeruginosa MIC (μM) | C. albicans MIC (μM) |
---|---|---|---|---|
Ranatuerin-2SEC (R. sevosa) | 16 | 32 | 32 | 64 |
Ranatuerin-2Pb (R. pipiens) | 32 | 64 | 64 | 128 |
R2PLx (R. palustris) | 128 | 256 | 256 | >256 |
RPb (Truncated analog) | 32 | 32 | 64 | 128 |
RPa (Rana box-deficient) | 64 | >256 | >256 | >256 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7